molecular formula C11H15FN2O2S B1304082 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine CAS No. 849938-78-9

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1304082
CAS No.: 849938-78-9
M. Wt: 258.31 g/mol
InChI Key: DZTMMTKMPVAHPW-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H15FN2O2S and a molecular weight of 258.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a fluorine atom and a methylsulfonyl group on the phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine typically involves the reaction of 4-fluoro-2-nitrobenzene with piperazine under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the methylsulfonyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTMMTKMPVAHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382248
Record name 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-78-9
Record name 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine
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